2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane
Overview
Description
2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes It features a bromine atom attached to an ethyl group, which is further connected to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane typically involves the bromination of 2-ethyl-1,3-dioxolane. One common method is the addition of bromine to the ethyl group in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of 2-(1-Hydroxyethyl)-2-ethyl-1,3-dioxolane.
Elimination: Formation of 2-ethyl-1,3-dioxolene.
Oxidation: Formation of 2-(1-Carboxyethyl)-2-ethyl-1,3-dioxolane.
Scientific Research Applications
2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its reactivity and ability to form various derivatives.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, facilitating substitution and elimination reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on the specific application and derivative formed.
Comparison with Similar Compounds
2-Bromoethyl-1,3-dioxolane: Lacks the ethyl group, leading to different reactivity and applications.
2-(1-Chloroethyl)-2-ethyl-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
2-(1-Iodoethyl)-2-ethyl-1,3-dioxolane:
Uniqueness: 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane is unique due to the presence of both the bromine atom and the ethyl group, which confer specific reactivity patterns and make it suitable for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
2-(1-bromoethyl)-2-ethyl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-3-7(6(2)8)9-4-5-10-7/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEWQZORLAAPAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCCO1)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513460 | |
Record name | 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22515-81-7 | |
Record name | 2-(1-Bromoethyl)-2-ethyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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